molecular formula C12H8O3 B1329858 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride CAS No. 37845-14-0

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

Cat. No. B1329858
CAS RN: 37845-14-0
M. Wt: 200.19 g/mol
InChI Key: FSVOMBDSHMMPER-UHFFFAOYSA-N
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Description

The compound of interest, 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, is a derivative of naphthalene and is closely related to naphthalenedicarboxylic anhydrides. These compounds are significant in various chemical reactions and have been studied for their potential applications in materials science and biochemistry .

Synthesis Analysis

The synthesis of related naphthalenedicarboxylic anhydrides

Scientific Research Applications

1. Use in Coordination Polymers and Network Structures

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride plays a crucial role in the formation of coordination polymers. For instance, it reacts with lanthanide(III) chloride under hydrothermal conditions to form coordination polymers with a porous 3D network. This compound, when used with a second ligand like 4,4′-bipyridine, leads to the creation of unprecedented lanthanide coordination polymers possessing a 3D porous structure with potential applications in photophysical and magnetic properties (Zheng et al., 2005).

2. In Situ Formation in Synthesis Processes

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride can be transformed into other compounds under certain conditions. For example, it can turn into benzene-1,2,3,4-tetracarboxylate under hydrothermal conditions. This transformation is significant in the synthesis of lanthanide-organic frameworks with diverse network architectures, which have applications in luminescent properties (Hu et al., 2013).

3. Photolysis and Computational Studies

The photolysis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride has been a subject of interest, particularly in the generation of reactive intermediates. Studies involving Fourier transformed infrared and ultraviolet−visible absorption spectroscopies have provided insights into the processes involved, such as sequential decarboxylation and decarbonylation, and the formation of unique compounds like benzocyclopentadienylideneketenes (Sato et al., 2001).

4. Role in Photocatalytic Properties

Research has also been conducted on coordination polymers involving 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with potential applications in photocatalysis. Solvothermal reactions of this compound with different solvents and metal nitrates led to the formation of polydimensional coordination polymers with varying network structures, offering insights into their photocatalytic activity (Dai et al., 2014).

properties

IUPAC Name

4,5-dihydrobenzo[e][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVOMBDSHMMPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191274
Record name 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

CAS RN

37845-14-0
Record name 3,4-Dihydronaphthalic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37845-14-0
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Record name 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRONAPHTHALIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUM3L1076
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
Z Horii, M Sakamoto, T Momose… - Chemical and …, 1964 - jstage.jst.go.jp
Synthesis of 2-acetyl-1-naphthoic acid (I) from 1, 2-naphthalenedicarboxylic acid through the half ester, the ester-chloride and the naphthoylmalonate has already been described by …
Number of citations: 1 www.jstage.jst.go.jp
Z Horii, T Sakai, Y Tamura - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
The configuration of the diastereoisomers,(Ia) and (Ib), of (α-methylbenzyl) succinic acid was determined by preparing them by the cis-reduction of cis-and trans-(α-methylbenzylidene) …
Number of citations: 0 www.jstage.jst.go.jp
堀井善一, 酒井立夫, 田村恭光 - Chemical and Pharmaceutical Bulletin, 1961 - jlc.jst.go.jp
The configuration of the diastereoisomers, (Ia) and (Ib), of (α-methylbenzyl) succinic acid was determined by preparing them by the cis-reduction of cis- and trans-(α-methylbenzylidene) …
Number of citations: 2 jlc.jst.go.jp
VR Skvarchenko, LA Chervoneva… - Journal of General …, 1960 - Consultants Bureau
Number of citations: 0

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